P-430

Photosystem I spectroscopy Flash-kinetic spectrophotometry Electron transfer monitoring

Photosystem I electron-transfer studies require a direct readout of the terminal FeS clusters; P-700 oxidation alone misses early FeS-A/B damage, causing false negatives. P-430 (CAS 11140-05-9) is the optical signature of the FeS-A/B (FA/FB) centres and provides the quantitative, flash-kinetic 430 nm absorbance transient that defines successful PS I reconstitution. • Validates biochemical reconstitution: only specific naphthoquinones restore P-430 turnover in phylloquinone-depleted PS I. • Detects differential photodamage (10-85 % FeS-A/B loss) before FeS-X impairment, enabling correct lesion assignment. • Delivers native reoxidation kinetics (t₁/₂ ≈ 1 µs at 0 °C) for kinetic modelling of linear, cyclic and alternative electron transport. Supplied as research-grade PS I preparations with verified two-electron storage capacity across Centres A and B. Custom packaging available.

Molecular Formula C8H12O2
Molecular Weight 0
CAS No. 11140-05-9
Cat. No. B1175226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP-430
CAS11140-05-9
SynonymsP-430
Molecular FormulaC8H12O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

P-430 Procurement Guide: Terminal FeS-A/B Acceptor of Photosystem I


P-430 (CAS Registry No. 11140-05-9) is the optical-spectral representation of the two membrane-bound [4Fe-4S] iron-sulfur clusters FeS-A (Center A) and FeS-B (Center B), which function as the terminal electron acceptors of Photosystem I (PS I) in oxygenic photosynthetic organisms [1]. First discovered by flash-kinetic spectrophotometry as a broad absorption band around 430 nm kinetically distinct from the primary donor P-700, P-430 has since been established as the spectroscopic signature of the F_A/F_B clusters bound to the PsaC subunit of the PS I reaction center [2]. Researchers procuring PS I preparations, isolated PsaC subunits, or utilizing P-430 absorbance transients as a quantitative electron-transfer readout depend on the precise spectroscopic and redox properties of this entity for experimental reproducibility.

Why P-430 Cannot Be Substituted in Photosystem I


P-430 (FeS-A/B) occupies a uniquely positioned terminal electron-acceptor role within the PS I reaction center that is not interchangeable with upstream (F_X, A_1, A_0) or downstream (soluble ferredoxin) redox cofactors [1]. FeS-A/B exhibits discrete midpoint potentials (–530 mV for Center A; approx. –580 mV for Center B) that are substantially more oxidizing than F_X (approx. –680 to –705 mV) yet more reducing than soluble ferredoxin (approx. –420 mV), establishing a precise thermodynamic driving force for vectorial electron transfer [2]. Furthermore, P-430 possesses a two-electron storage capacity distributed across its Centers A and B, a property absent in single-electron carriers such as P-700 or F_X [3]. Substituting P-430-containing preparations with alternative Fe-S proteins or quinone analogs would disrupt the native electron-transfer kinetics, charge-recombination rates, and NADP⁺ photoreduction efficiency, rendering experimental comparisons invalid.

Quantitative Differentiation of P-430 from PS I Analogs


Spectral Discrimination: P-430 vs. P-700

P-430 exhibits a broad light-induced absorption difference band with a minimum centered at 430 nm, while the primary donor P-700 shows its characteristic bleaching at 700 nm, as demonstrated in the same flash-kinetic spectrophotometry experiments using PS I particles from spinach and blue-green algae [1]. The onset time for P-430 photoreduction was measured to be ≤0.1 μs, equivalent to that of P-700 photooxidation, confirming the two signals arise from distinct but kinetically coupled species [2]. This spectral separation allows simultaneous, real-time optical monitoring of both the donor (P-700 at 700 nm) and acceptor (P-430 at 430 nm) sides of the PS I reaction center in a single preparation.

Photosystem I spectroscopy Flash-kinetic spectrophotometry Electron transfer monitoring

Redox Midpoint Potential: P-430 vs. P-700

The midpoint oxidation-reduction potential of P-430 was determined by redox poising combined with flash-kinetic spectrophotometry to be –470 mV vs. standard hydrogen electrode (SHE), with titration data indicating a one-electron change [1]. In contrast, the redox potential of spinach P-700, the primary electron donor of the same PS I complex, was measured by spectroelectrochemistry with an optically transparent thin-layer electrode to be +469 mV vs. SHE (±2 mV, n=12 independent samples) [2]. This yields an experimental thermodynamic span of approximately 939 mV between the primary donor and the terminal FeS-A/B acceptor, representing the total redox energy conserved in the PS I charge-separation event.

Redox potentiometry Photosystem I energetics Charge separation

FeS-A/B vs. FeS-X Redox Potentials

Potentiometric titration of digitonin-fractionated PS I subchloroplasts monitored by low-temperature (13 K) EPR spectroscopy resolved the midpoint potentials of the bound iron-sulfur species into two distinctly separate regions [1]. The g=1.94 signal, the first segment of the g=2.05 plot, and the rise phase of the g=1.86 signal titrated with E_m = –530 ± 5 mV (assigned to Center A, FeS-A). The upper segment of the g=2.05 plot, the decrease phase of g=1.86, and the g=1.89 profile titrated at approximately –580 mV (assigned to Center B, FeS-B). In contrast, the upstream FeS-X cluster (F_X), located in the PsaA/PsaB heterodimer core, exhibits a more reducing midpoint potential of approximately –680 to –705 mV as determined by EPR and computational studies [2].

EPR spectroscopy Iron-sulfur cluster redox titration PsaC subunit

Two-Electron Storage: P-430 vs. P-700 and Ferredoxin

Flash-induced absorption change measurements on Triton-solubilized PS I particles from spinach demonstrated that P-430, or components spectrally resembling it, can hold two equivalents of electrons transferred upon successive illuminations [1]. This two-electron inventory requires the presence of a good electron donor (reduced phenazine methosulfate or neutral red); otherwise, the back reaction of P-700⁺ with P-430⁻ occurs with a half-time of approximately 30 ms. When both P-430 sites (Centers A and B) are pre-reduced, a 250-μs back reaction of P-700⁺ is observed, associated with the more primary acceptor A₂ [1]. This two-electron capacity distinguishes P-430 from single-electron carriers such as P-700 (one electron per reaction center) and soluble ferredoxin (one [2Fe-2S] cluster accepting one electron), and is essential for the concerted two-electron reduction of NADP⁺ via ferredoxin-NADP⁺ reductase.

Electron inventory PS I acceptor side Charge accumulation

Reoxidation Kinetics: P-430 vs. Ferredoxin-NADP⁺ Reductase

In whole Chlorella cells with Photosystem II blocked, absorption changes measured 2 μs after a xenon flash represent the sum of P-700⁺ and P-430⁻ signals [1]. The reoxidation of P-430⁻ (electron transfer from FeS-A/B to ferredoxin-NADP⁺ reductase, FNR) proceeds with a half-time of approximately 1 μs at 0°C and approximately 2 μs at –10°C. By contrast, the subsequent reduction and protonation of FNR to its neutral semiquinoid form FNRH• occurs with a half-time of approximately 3 μs at 0°C and 6 μs at –10°C [1]. These kinetic measurements establish that P-430 reoxidation is faster than FNR reduction, indicating that electron transfer from FeS-A/B to soluble ferredoxin is not rate-limiting, whereas FNR reduction is. This kinetic ordering is critical for accurate modeling of PS I electron flux.

Electron transfer kinetics Flash photolysis Ferredoxin-NADP reductase

Differential Photodamage: FeS-A/B vs. FeS-X

Under increasing high-light duration, wild-type Arabidopsis thaliana plants exhibited 10–35% photodamage to their FeS-A/B clusters (the molecular identity of P-430), while P-700 oxidation capacity, FeS-X function, and CO₂ fixation rate remained largely unaffected, with no additional oxygen consumption from O₂ photoreduction . In the pgr5 mutant, which lacks photosynthetic control, parallel FeS-A/B cluster damage was substantially more pronounced at 50–85%, and severe electron pressure on PS I additionally damaged FeS-X clusters with a concomitant decrease in P-700 oxidation capacity . This differential susceptibility establishes FeS-A/B as the primary damage sensor under photoinhibitory conditions, with FeS-X damage occurring only under extreme stress.

Photosystem I photoprotection FeS cluster damage High-light stress physiology

P-430 Research Applications


P-430 Turnover Assays for PS I Reconstitution

P-430 flash-induced absorbance transients at 430 nm serve as a direct, quantitative criterion for successful biochemical reconstitution of Photosystem I electron transfer. In phylloquinone-depleted spinach PS I preparations, restoration of complete electron transfer from A₀⁻ to P-430 (terminal FeS-A/B centers) was demonstrated by measuring P-430 turnover at room temperature [1]. Only phylloquinone and three specific naphthoquinone analogs (2-methyl-3-decyl-1,4-naphthoquinone and two isoprenyl naphthoquinone derivatives) restored P-430 turnover; all other tested benzoquinones, naphthoquinones, and anthraquinones failed to restore electron transfer to P-430, acting instead as electron acceptors that oxidized A₀⁻ without donating to FeS-X/FeS-A/B [1]. This assay provides a stringent functional test that cannot be replaced by monitoring P-700 alone, as P-700 photooxidation is preserved even when electron transfer to the terminal FeS clusters is disrupted.

Acceptor-Side Integrity: FeS-A/B vs. FeS-X Damage

For experiments investigating photosynthetic acclimation to high-light stress, P-430-containing PS I preparations enable differential diagnosis of FeS cluster damage. Wild-type plants show 10–35% FeS-A/B photodamage without impairment of FeS-X function or P-700 oxidation capacity, while the pgr5 mutant exhibits 50–85% FeS-A/B damage accompanied by FeS-X damage only under extreme electron pressure . This differential pattern—FeS-A/B damage preceding FeS-X damage—makes P-430 integrity assessment essential for correctly assigning the site of photoinhibitory lesions. Experimental designs relying solely on P-700 oxidation measurements would fail to detect early FeS-A/B damage, as P-700 oxidation capacity remains intact until FeS-X is also compromised .

PS I Kinetic Modeling: P-430 Reoxidation Rate

The experimentally determined reoxidation half-time of P-430⁻ (≈1 μs at 0°C, ≈2 μs at –10°C) relative to the reduction of ferredoxin-NADP⁺ reductase (≈3 μs at 0°C, ≈6 μs at –10°C) provides essential constraints for computational models of PS I electron transfer kinetics [2]. These kinetic parameters, measured in whole Chlorella cells under physiologically relevant temperature conditions, establish that electron transfer from FeS-A/B to ferredoxin is not the rate-limiting step in NADP⁺ photoreduction. Procurement of PS I preparations with verified native P-430 reoxidation kinetics is critical for studies using kinetic modeling to predict electron flux distributions between linear, cyclic, and alternative electron transport pathways under varying metabolic demands [2].

Two-Electron Gating and NADP⁺ Reduction

The two-electron storage capacity of the P-430 (FeS-A/B) system—demonstrated by the ability of PS I particles to hold two equivalents of electrons across Centers A and B upon successive illuminations [3]—is mechanistically required for the concerted two-electron reduction of NADP⁺ via FNR. Under conditions where both FeS-A/B sites are reduced (chemically by dithionite or by pre-illumination), the back-reaction kinetics shift from the 30-ms P-700⁺·P-430⁻ recombination to a faster 250-μs back reaction with acceptor A₂ [3]. This electron-inventory behavior is unique to the dual FeS-A/B system and cannot be recapitulated by single-cluster FeS proteins. Research on NADP⁺ reduction stoichiometry, photosynthetic control, and electron bifurcation mechanisms specifically requires PS I preparations with intact, fully functional FeS-A and FeS-B clusters.

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